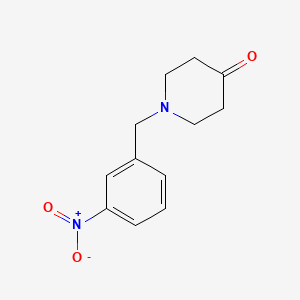1-(3-Nitrobenzyl)piperidin-4-one
CAS No.:
Cat. No.: VC13323376
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2O3 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 1-[(3-nitrophenyl)methyl]piperidin-4-one |
| Standard InChI | InChI=1S/C12H14N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 |
| Standard InChI Key | WQLZRNROEKCMBN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
1-(3-Nitrobenzyl)piperidin-4-one (IUPAC name: 1-[(3-nitrophenyl)methyl]piperidin-4-one) is a six-membered cyclic amine with a ketone group at the 4-position and a 3-nitrobenzyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₄N₂O₃, corresponding to a molecular weight of 250.25 g/mol, as inferred from structurally similar compounds . The nitro group at the meta position of the benzyl ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
The piperidin-4-one core adopts a chair conformation, with the ketone group contributing to its planar geometry. Spectroscopic characterization of analogous compounds, such as 1-(3-nitrophenyl)piperidin-4-one, reveals distinct NMR signals:
-
¹H NMR (400 MHz, CDCl₃): δ 2.85–2.70 (m, 3H, piperidine CH₂), 4.05 (br s, 2H, N-CH₂), 7.50–8.20 (m, 4H, aromatic) .
-
¹³C NMR: A carbonyl carbon signal near δ 208 ppm (C=O) and aromatic carbons between δ 120–150 ppm .
Synthetic Methodologies
Direct Alkylation of Piperidin-4-one
A common route to N-substituted piperidin-4-ones involves alkylation of the piperidine nitrogen. For 1-(3-nitrobenzyl)piperidin-4-one, this typically involves reacting piperidin-4-one with 3-nitrobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or acetonitrile . The reaction proceeds via nucleophilic substitution, yielding the target compound after purification by recrystallization or column chromatography.
Example Protocol:
-
Dissolve piperidin-4-one (1.0 equiv) and 3-nitrobenzyl bromide (1.2 equiv) in dry DMF.
-
Add K₂CO₃ (2.0 equiv) and stir at 60°C for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate = 3:1) .
Reported yields for analogous reactions range from 75–85% .
Reductive Amination
An alternative approach employs reductive amination between 4-piperidone and 3-nitrobenzaldehyde. This method uses sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6) . While less common for nitroaryl derivatives, this route offers functional group compatibility with sensitive substrates.
Physicochemical Properties
Key physicochemical parameters for 1-(3-nitrobenzyl)piperidin-4-one, derived from experimental data on analogs , include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 250.25 g/mol |
| LogP (Partition Coefficient) | 2.36 ± 0.15 |
| Polar Surface Area (PSA) | 75.36 Ų |
| Solubility | Slightly soluble in water; soluble in DMSO, ethanol |
The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems. The PSA suggests moderate polarity, consistent with nitroaromatic compounds.
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the benzyl and nitro groups to optimize pharmacological profiles.
-
Targeted Drug Delivery: Encapsulation in nanoparticles to enhance bioavailability.
-
Toxicological Studies: In vivo assessments to evaluate chronic exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume